molecular formula C16H28N2O5Si B13382263 3'-O-tert-butyldimethylsilyl-thymidine

3'-O-tert-butyldimethylsilyl-thymidine

Cat. No.: B13382263
M. Wt: 356.49 g/mol
InChI Key: QAPSNMNOIOSXSQ-UHFFFAOYSA-N
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Description

3’-O-(t-butyldimethylsilyl)thymidine is a modified form of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3’-hydroxyl group of thymidine. The addition of the TBDMS group enhances the stability and bioavailability of thymidine, making it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-(t-butyldimethylsilyl)thymidine typically involves the protection of the 3’-hydroxyl group of thymidine with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be summarized as follows:

Industrial Production Methods

Industrial production of 3’-O-(t-butyldimethylsilyl)thymidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3’-O-(t-butyldimethylsilyl)thymidine undergoes various chemical reactions, including:

    Oxidation: The TBDMS group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the TBDMS group.

    Substitution: The TBDMS group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the TBDMS group yields thymidine, while substitution reactions can yield a variety of modified nucleosides .

Scientific Research Applications

3’-O-(t-butyldimethylsilyl)thymidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-O-(t-butyldimethylsilyl)thymidine involves its incorporation into DNA during replication. The TBDMS group provides steric protection, enhancing the stability of the nucleoside and preventing degradation. This allows for more efficient incorporation into DNA, facilitating studies of DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-(t-butyldimethylsilyl)thymidine is unique due to its specific protection of the 3’-hydroxyl group, which provides distinct advantages in terms of stability and bioavailability compared to other silyl-protected nucleosides .

Properties

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPSNMNOIOSXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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